molecular formula C29H26N2O4 B447081 11-(1,3-benzodioxol-5-yl)-10-benzoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 312621-13-9

11-(1,3-benzodioxol-5-yl)-10-benzoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B447081
CAS No.: 312621-13-9
M. Wt: 466.5g/mol
InChI Key: CKWZSLLEWVTVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(1,3-benzodioxol-5-yl)-10-benzoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a benzodioxole ring, a benzoyl group, and a tetrahydrobenzo[b][1,4]benzodiazepine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(1,3-benzodioxol-5-yl)-10-benzoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation of the benzodioxole ring using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Construction of the Tetrahydrobenzo[b][1,4]benzodiazepine Core: This step involves the cyclization of an appropriate diamine with a diketone under basic conditions to form the benzodiazepine core.

    Final Assembly: The final step involves the coupling of the benzodioxole and benzodiazepine intermediates under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

11-(1,3-benzodioxol-5-yl)-10-benzoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halides or hydroxyl derivatives.

Scientific Research Applications

11-(1,3-benzodioxol-5-yl)-10-benzoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-(1,3-benzodioxol-5-yl)-10-benzoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or neurotransmission, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1,3-Benzodioxol-5-yl)-2-pyridinecarbaldehyde
  • (6R,12aS)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione
  • 1-(1,3-Benzodioxol-5-yl)-2-propanone

Uniqueness

11-(1,3-benzodioxol-5-yl)-10-benzoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

312621-13-9

Molecular Formula

C29H26N2O4

Molecular Weight

466.5g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-5-benzoyl-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H26N2O4/c1-29(2)15-21-26(23(32)16-29)27(19-12-13-24-25(14-19)35-17-34-24)31(22-11-7-6-10-20(22)30-21)28(33)18-8-4-3-5-9-18/h3-14,27,30H,15-17H2,1-2H3

InChI Key

CKWZSLLEWVTVIS-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=CC6=C(C=C5)OCO6)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=CC6=C(C=C5)OCO6)C(=O)C1)C

Origin of Product

United States

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